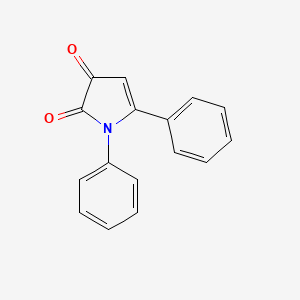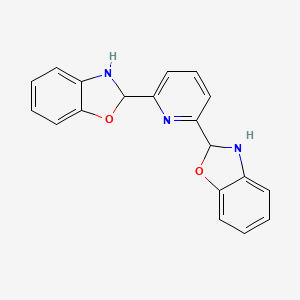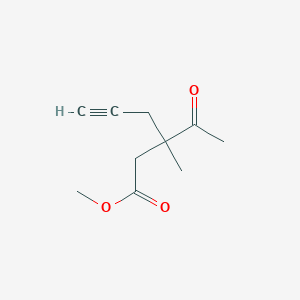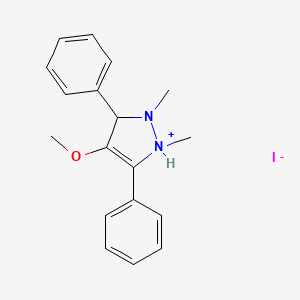![molecular formula C8H6O2 B14603500 Bicyclo[3.2.1]octa-3,6-diene-2,8-dione CAS No. 61111-01-1](/img/structure/B14603500.png)
Bicyclo[3.2.1]octa-3,6-diene-2,8-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bicyclo[3.2.1]octa-3,6-diene-2,8-dione: is a unique organic compound characterized by its bicyclic structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research. The structure consists of two fused rings, which contribute to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo[3.2.1]octa-3,6-diene-2,8-dione can be achieved through the thermal rearrangement of Bicyclo[4.2.0]octa-4,7-diene-2,3-dione. This reaction typically occurs at around 150°C, resulting in the formation of this compound . Further heating to 200°C leads to decarbonylation, producing tropone .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves controlled thermal rearrangement processes. The scalability of these methods depends on the availability of precursor compounds and the efficiency of the reaction conditions.
化学反应分析
Types of Reactions: Bicyclo[3.2.1]octa-3,6-diene-2,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the bicyclic structure, leading to the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.
Major Products Formed: The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce alcohols or alkanes.
科学研究应用
Chemistry: Bicyclo[3.2.1]octa-3,6-diene-2,8-dione is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .
Biology and Medicine: In biological research, derivatives of this compound are studied for their potential pharmacological properties. The bicyclic framework is similar to structures found in certain bioactive natural products, making it a valuable scaffold for drug discovery .
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
作用机制
The mechanism by which Bicyclo[3.2.1]octa-3,6-diene-2,8-dione exerts its effects involves its ability to undergo various chemical transformations. The molecular targets and pathways depend on the specific reactions it participates in. For instance, in oxidation reactions, the compound’s double bonds and carbonyl groups play a crucial role in the formation of oxidation products .
相似化合物的比较
Bicyclo[3.2.1]octa-2,6-diene: This compound shares a similar bicyclic structure but differs in the position of double bonds and functional groups.
2-Azabicyclo[3.2.1]octane: This nitrogen-containing derivative exhibits different reactivity and applications due to the presence of a nitrogen atom in the ring.
Bicyclo[3.2.1]octane: A saturated version of the compound, lacking double bonds, which affects its chemical behavior and reactivity.
Uniqueness: Bicyclo[32
属性
CAS 编号 |
61111-01-1 |
|---|---|
分子式 |
C8H6O2 |
分子量 |
134.13 g/mol |
IUPAC 名称 |
bicyclo[3.2.1]octa-3,6-diene-2,8-dione |
InChI |
InChI=1S/C8H6O2/c9-7-4-2-5-1-3-6(7)8(5)10/h1-6H |
InChI 键 |
CMPGKQMNONNQDX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2C(=O)C=CC1C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Ethanesulfonic acid, 2-[(3-aminopropyl)amino]-](/img/structure/B14603433.png)


![1-[3,4,6-Tris(benzyloxy)-2-hydroxyphenyl]ethan-1-one](/img/structure/B14603447.png)



![N,N-Dimethyl-N'-{4-[(6-methylpyridin-2-yl)methoxy]phenyl}urea](/img/structure/B14603485.png)



